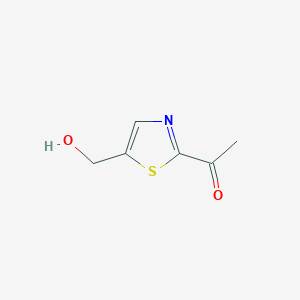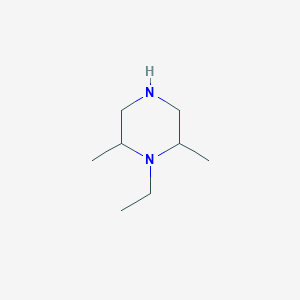
3-Chloro-N-(pyridin-3-ylmethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-N-(pyridin-3-ylmethyl)aniline is an organic compound with the molecular formula C₁₂H₁₁ClN₂ and a molecular weight of 218.68 g/mol . This compound is characterized by the presence of a chloro group attached to an aniline ring, which is further substituted with a pyridin-3-ylmethyl group. It is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
The synthesis of 3-Chloro-N-(pyridin-3-ylmethyl)aniline can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
化学反応の分析
3-Chloro-N-(pyridin-3-ylmethyl)aniline undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include palladium catalysts for substitution reactions, strong oxidizing agents for oxidation reactions, and metal hydrides for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3-Chloro-N-(pyridin-3-ylmethyl)aniline has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with specific molecular targets.
Medicine: Research involving this compound includes its potential use in drug development and as a pharmacological tool to study disease mechanisms.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
作用機序
The mechanism by which 3-Chloro-N-(pyridin-3-ylmethyl)aniline exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes and functions .
類似化合物との比較
3-Chloro-N-(pyridin-3-ylmethyl)aniline can be compared with other similar compounds, such as:
N-(pyridin-3-ylmethyl)aniline: Lacks the chloro group, which may result in different reactivity and biological activity.
3-Chloroaniline: Lacks the pyridin-3-ylmethyl group, which affects its chemical properties and applications.
Pyridin-3-ylmethylamine: Lacks the aniline ring, leading to different chemical behavior and uses.
特性
分子式 |
C12H11ClN2 |
|---|---|
分子量 |
218.68 g/mol |
IUPAC名 |
3-chloro-N-(pyridin-3-ylmethyl)aniline |
InChI |
InChI=1S/C12H11ClN2/c13-11-4-1-5-12(7-11)15-9-10-3-2-6-14-8-10/h1-8,15H,9H2 |
InChIキー |
NEDBKAYISIHTGT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)NCC2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(1R,2S,4S,5S)-4-[2-Iodo-6-(methylamino)-9H-purin-9-YL]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester tetraammonium salt](/img/structure/B12090645.png)








![9-(Trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B12090701.png)
